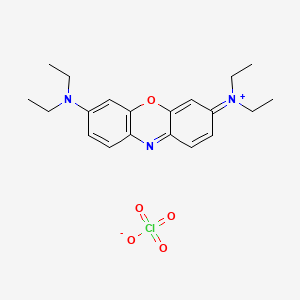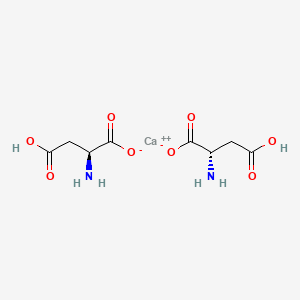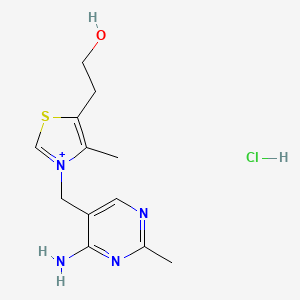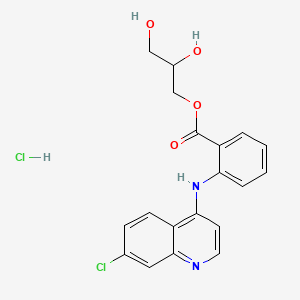
格拉芬宁盐酸盐
描述
Glafenine hydrochloride is a non-narcotic analgesic and non-steroidal anti-inflammatory drug . It was used for the relief of all types of pain, but due to the high incidence of anaphylactic reactions, it was withdrawn from the American market .
Synthesis Analysis
The synthesis of Glafenine hydrochloride has been discussed in several studies . One study mentioned the formation of a 1:1 inclusion complex between Glafenine hydrochloride and β-cyclodextrin in an aqueous medium .Molecular Structure Analysis
The molecular structure of Glafenine hydrochloride has been analyzed using various techniques such as Rotating frame Overhauser Effect Spectroscopy (ROESY) and molecular mechanics studies . These studies have helped in understanding the inclusion mode and obtaining the structure of the averaged ensemble .Chemical Reactions Analysis
The chemical reactions involving Glafenine hydrochloride have been studied, particularly its interaction with β-cyclodextrin . The study showed that all the conformations involved ring A of Glafenine hydrochloride complexed, which was in tune with the ROESY studies .Physical And Chemical Properties Analysis
Glafenine hydrochloride has a molecular weight of 372.81 g/mol and a melting point of 169 to 170 °C . It has a density of 1.4±0.1 g/cm³, a boiling point of 618.0±55.0 °C at 760 mmHg, and a flash point of 327.6±31.5 °C .科学研究应用
Supramolecular Chemistry
Glafenine hydrochloride has been studied for its potential in supramolecular chemistry , particularly in the formation of inclusion complexes with β-cyclodextrin (β-CD). This research is significant for understanding molecular recognition processes, which are foundational to supramolecular chemistry. The non-covalent interactions in these host-guest systems have implications for pharmaceutical, computational, and biomedical fields .
Pharmaceutical Applications
In the pharmaceutical industry, the ability of Glafenine hydrochloride to form complexes with β-CD can lead to significant physiochemical modifications in the properties of the guest molecules. This includes improved solubility and stability, which are critical factors in drug formulation and delivery .
Analytical Chemistry
As an analytical standard, Glafenine hydrochloride is used in techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) . These methods are essential for the forensic analysis of substances and the quality control of pharmaceutical products .
Computational Studies
The interaction of Glafenine hydrochloride with β-CD has been explored through computational studies, including Docking and Molecular Dynamics Simulations . These studies help in predicting the behavior of drug molecules and in designing drugs with better efficacy and reduced side effects .
Biomedical Research
Glafenine hydrochloride’s interactions with β-CD are also relevant in biomedical research. Understanding these interactions can lead to insights into significant biological phenomena and may contribute to the development of novel therapeutic strategies .
Non-Covalent Interaction Studies
The study of non-covalent interactions is crucial in chemistry and biology. Glafenine hydrochloride’s ability to engage in such interactions makes it a valuable compound for researching the fundamental principles of molecular recognition and binding .
Pain Relief Applications
Historically, Glafenine hydrochloride was used as a non-steroidal anti-inflammatory drug for pain relief. Although it was withdrawn from the market due to safety concerns, the compound’s mechanism of action remains a subject of scientific interest .
Toxicology
In toxicological studies, Glafenine hydrochloride serves as a reference compound for understanding the mechanisms behind drug-induced anaphylactic reactions. This research is vital for developing safer pharmaceuticals and for regulatory purposes .
未来方向
The future directions of Glafenine hydrochloride research could involve further investigation into its mechanism of action and potential applications. For instance, one study suggested that targeting the arachidonic acid pathway may be a profitable way of developing correctors of certain previously hard-to-correct class 2 CFTR mutations .
作用机制
Target of Action
Glafenine hydrochloride is a non-narcotic analgesic and non-steroidal anti-inflammatory drug (NSAID) that primarily targets the ABCG2 transporter . This transporter plays a crucial role in the transport of various molecules across extra- and intra-cellular membranes .
Mode of Action
Glafenine hydrochloride acts as an inhibitor of the ABCG2 transporter . By inhibiting this transporter, it can affect the transport of various molecules, potentially altering cellular functions .
Biochemical Pathways
It is known to be involved in thearachidonic acid pathway . By modulating this pathway, glafenine hydrochloride can influence the production and function of various bioactive lipids .
Pharmacokinetics
It is known that the compound has a molecular weight of 37281 and a formula of C19H17ClN2O4 .
Result of Action
Glafenine hydrochloride has been shown to inhibit the proliferation and clonogenic activity of human smooth muscle cells (haSMCs) and endothelial cells (ECs) in a dose-dependent manner . It also impairs the migratory ability of haSMCs and reduces the extracellular matrix protein tenascin .
Action Environment
The action of glafenine hydrochloride can be influenced by various environmental factors. For instance, its efficacy and stability may be affected by the pH of the environment, as it has acidic and basic dissociation constants of 13.75 and 6.97, respectively . Additionally, its action may be influenced by the presence of other molecules that interact with the ABCG2 transporter .
属性
IUPAC Name |
2,3-dihydroxypropyl 2-[(7-chloroquinolin-4-yl)amino]benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4.ClH/c20-12-5-6-14-17(7-8-21-18(14)9-12)22-16-4-2-1-3-15(16)19(25)26-11-13(24)10-23;/h1-9,13,23-24H,10-11H2,(H,21,22);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUMONXVSJOJIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC(CO)O)NC2=C3C=CC(=CC3=NC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045497 | |
| Record name | Glafenine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glafenine hydrochloride | |
CAS RN |
65513-72-6 | |
| Record name | Glafenine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065513726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glafenine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLAFENINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MS23T96ZZP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



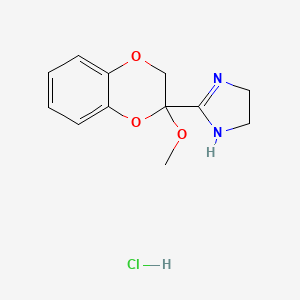

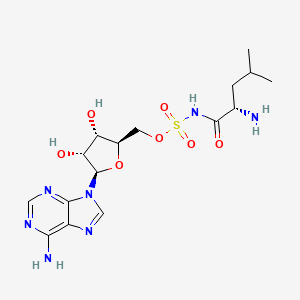

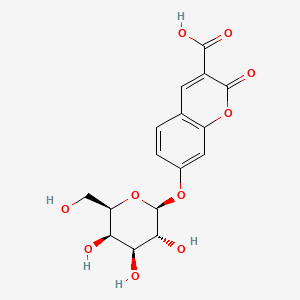
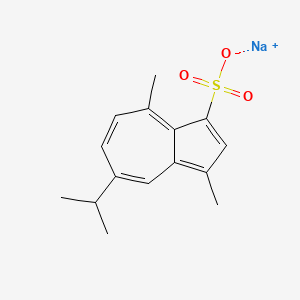


![5-Cyano-Furan-2-Carboxylic Acid [5-Hydroxymethyl-2-(4-Methyl-Piperidin-1-Yl)-Phenyl]-Amide](/img/structure/B1663426.png)

